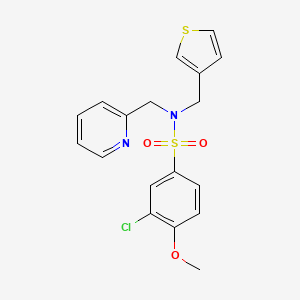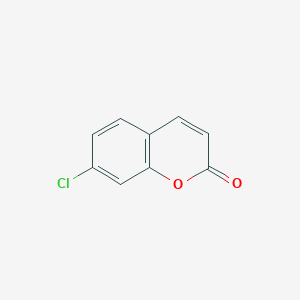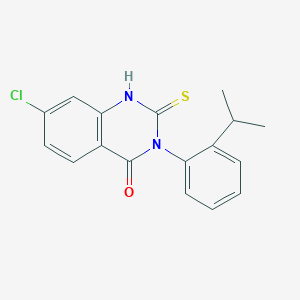
7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H15ClN2OS and its molecular weight is 330.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of quinazoline derivatives, including those related to "7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one," involves various chemical reactions that yield compounds with potential antimicrobial and anticancer activities. Studies have focused on creating a series of substituted 2-mercaptoquinazolinones and evaluating their antimicrobial screening, indicating that some derivatives exhibit broad-spectrum antimicrobial activity, which could serve as templates for further pharmacological development (El-Azab, 2007).
Antimicrobial Applications
- Research on quinazoline derivatives has shown that certain compounds demonstrate significant antimicrobial properties. The synthesis of novel chloroquinoline-based chalcone derivatives containing a 1,2,3-triazole moiety has been explored, with some compounds showing promising photophysical properties and potential for antimicrobial applications (Singh, 2015).
Anticancer and Antitubercular Activities
- A comprehensive approach to designing, synthesizing, and biologically evaluating quinazoline derivatives as potential SARS-CoV-2 and MERS-CoV treatments has been documented. Among these derivatives, specific compounds have shown potent anti-SARS-CoV-2 activities with minimal cytotoxicity, highlighting their potential as leads for further antiviral drug development (Lee et al., 2021). Another study synthesized a series of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones and evaluated them for antitubercular and antimicrobial activities, identifying compounds with potent antitubercular activity against Mycobacterium tuberculosis (Anand et al., 2011).
Photophysical and Supramolecular Properties
- Studies on chloroquinoline-based derivatives have also investigated their photophysical properties, including absorption, fluorescence spectra, and quantum yield, in various solvents. These properties are crucial for applications in materials science and photodynamic therapy (Mandal & Patel, 2018).
Propiedades
IUPAC Name |
7-chloro-3-(2-propan-2-ylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10(2)12-5-3-4-6-15(12)20-16(21)13-8-7-11(18)9-14(13)19-17(20)22/h3-10H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZOCNIIQSROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)

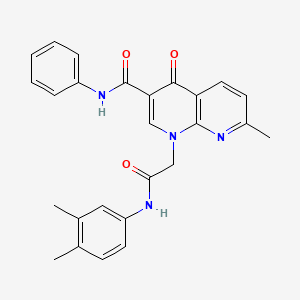
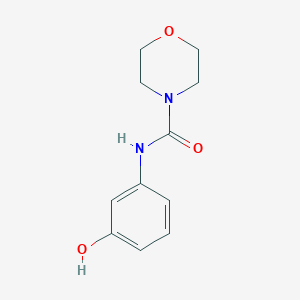
![1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2934354.png)
![2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)
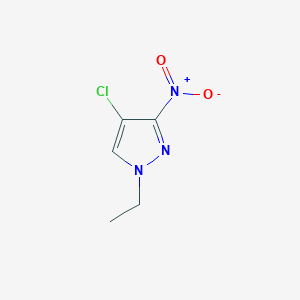
![N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2934360.png)
![N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B2934362.png)

![2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2934364.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2934368.png)
